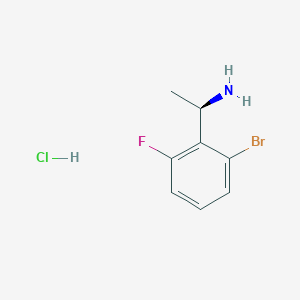

(R)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine

Description

(R)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine is a chiral amine featuring a phenyl ring substituted with bromine and fluorine at the 2- and 6-positions, respectively, and an ethanamine backbone with an R-configuration at the chiral center. Its molecular formula is C₈H₉BrFₙ (molecular weight ≈ 230.07). This compound is of interest in medicinal chemistry and materials science due to its halogenated aromatic structure, which influences electronic properties and intermolecular interactions.

Properties

Molecular Formula |

C8H10BrClFN |

|---|---|

Molecular Weight |

254.53 g/mol |

IUPAC Name |

(1R)-1-(2-bromo-6-fluorophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

InChI Key |

GBUWAJMKVUUDDG-NUBCRITNSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC=C1Br)F)N.Cl |

Canonical SMILES |

CC(C1=C(C=CC=C1Br)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reduction of Ketone Precursors

One of the most common routes to prepare chiral amines like (R)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine is through the asymmetric reduction of the corresponding ketone, 1-(2-bromo-6-fluorophenyl)ethan-1-one, followed by amination.

- Starting Material: 1-(2-Bromo-6-fluorophenyl)ethan-1-one

- Method: Asymmetric catalytic hydrogenation or transfer hydrogenation using chiral catalysts (e.g., chiral BINOL-derived ligands or palladium complexes)

- Outcome: Formation of the (R)-configured secondary alcohol intermediate, which is then converted to the amine via reductive amination or substitution reactions.

This method is favored for its high enantiomeric excess (er) and yields, with reported enantiomeric ratios up to 96:4 and isolated yields between 61-75% for similar aryl ethanols.

One-Pot Asymmetric Synthesis Using Chiral Catalysts

Recent advancements include one-pot asymmetric synthesis protocols combining allylation and subsequent reduction steps:

- Catalysts: (S)- or (R)-3,3′-dibromo-1,1′-bi-2-naphthol (BINOL) derivatives as chiral ligands

- Process: The ketone is first converted to an intermediate alcohol via allylation, followed by palladium-catalyzed reduction and amination steps in a single reaction vessel

- Advantages: High stereoselectivity, minimized purification steps, and good overall yields (up to 70%).

Reductive Amination of Chiral Alcohols

An alternative method involves the reductive amination of the chiral alcohol intermediate:

- Reagents: Ammonia or primary amines, reducing agents such as sodium cyanoborohydride or hydrogen with catalysts

- Conditions: Mild to moderate temperatures, often in the presence of acid catalysts to facilitate imine formation

- Result: Conversion of the chiral alcohol to the corresponding chiral amine with retention of stereochemistry.

Detailed Experimental Conditions and Yields

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR used to confirm structure and stereochemistry of intermediates and final product.

- Mass Spectrometry (MS): Electron spray ionization (ESI) and chemical ionization (CI) confirm molecular weight and purity.

- Melting Point Determination: Used to verify compound identity and purity.

- Chiral High-Performance Liquid Chromatography (HPLC): To determine enantiomeric excess and confirm the (R)-configuration.

Summary of Key Research Findings

- The asymmetric synthesis of this compound is efficiently achieved via catalytic asymmetric reduction of the corresponding ketone or through one-pot allylation-reduction processes using chiral BINOL derivatives.

- These methods provide high enantiomeric purity (up to 96:4 er) and good isolated yields (up to 75%).

- Reductive amination of chiral alcohol intermediates is a reliable method to obtain the target amine while preserving stereochemistry.

- The choice of catalyst, reaction conditions, and purification methods critically influence the yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromo-6-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding imines or oximes.

Reduction: Reduction of the amine group to form secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions at the bromine or fluorine positions.

Common Reagents and Conditions

Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Using nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

®-1-(2-Bromo-6-fluorophenyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed studies and experimental data.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen Substitution

- 1-(4-Bromophenyl)ethan-1-amine (Br-MBA): A para-substituted analog with a single bromine atom.

- 1-(3-Bromophenyl)ethan-1-amine : The meta-bromo substitution alters electronic effects, decreasing the dipole moment relative to the target’s ortho/fluoro arrangement .

- (R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine : Replacing fluorine with chlorine at the 6-position increases molecular weight (247.52 vs. 230.07) and lipophilicity (logP ≈ 2.8 vs. 2.3), which may improve membrane permeability but reduce metabolic stability .

Table 1: Structural and Physicochemical Comparisons

*Estimated using fragment-based methods.

Halogen Diversity and Electronic Effects

- Fluorine vs.

- Bromine vs. Iodine: Replacing bromine with iodine (e.g., I-MBA ) increases van der Waals radii (1.85 Å vs.

Key Challenges :

- Regioselectivity : Simultaneous bromination and fluorination require careful control to avoid byproducts.

- Enantiopurity : Maintaining the R-configuration demands chiral catalysts or chromatographic separation.

Biological Activity

(R)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine, a chiral amine compound, has garnered attention in pharmacology and medicinal chemistry due to its unique structural features, including the presence of bromine and fluorine atoms on the phenyl ring. This compound's potential biological activities make it a candidate for further research in various therapeutic areas.

The molecular structure and properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C8H9BrFN |

| Molecular Weight | 218.07 g/mol |

| IUPAC Name | (1R)-1-(2-bromo-6-fluorophenyl)ethanamine |

| InChI Key | CASYPDKXSSJANQ-RXMQYKEDSA-N |

| Canonical SMILES | CC(C1=C(C=C(C=C1)F)Br)N |

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including receptors and enzymes. The halogen substituents may enhance binding affinity and specificity, influencing its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, compounds with halogen substitutions on aromatic rings have shown enhanced antibacterial activity against various pathogens.

A comparative analysis of some related compounds revealed that:

- Compound A : MIC against E. coli = 0.0195 mg/mL

- Compound B : MIC against B. subtilis = 4.69 µM

- Compound C : MIC against C. albicans = 16.69 µM

These findings suggest that this compound may exhibit similar or enhanced antimicrobial properties due to its unique halogenated structure.

Antioxidant Activity

The presence of bromine and fluorine in the structure may also confer antioxidant properties. Studies indicate that halogenated compounds can act as effective radical scavengers, with the order of effectiveness being F > Cl > Br > H. This suggests that this compound could potentially demonstrate significant antioxidant activity, warranting further investigation.

Study 1: Antimicrobial Evaluation

A recent study assessed the antimicrobial efficacy of several halogenated ethanamines, including this compound. The study reported:

- Inhibition Zones : The compound exhibited inhibition zones ranging from 18 mm to 24 mm against various bacterial strains.

This suggests a promising application for this compound in treating infections caused by resistant bacterial strains.

Study 2: Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to key bacterial enzymes such as DNA gyrase and dihydrofolate reductase. The results indicated favorable interactions that could lead to effective inhibition of bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.